5-(氨甲基)呋喃-2-甲酸甲酯

描述

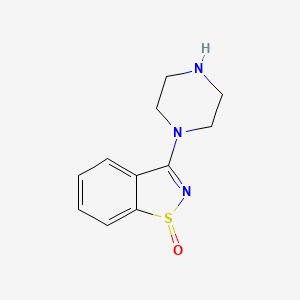

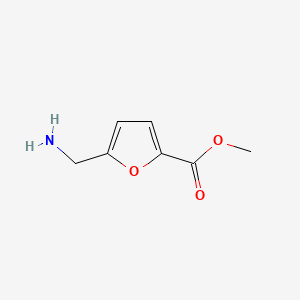

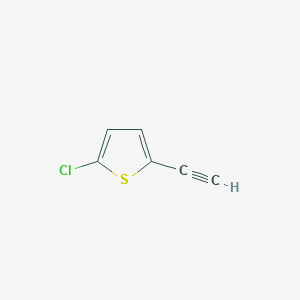

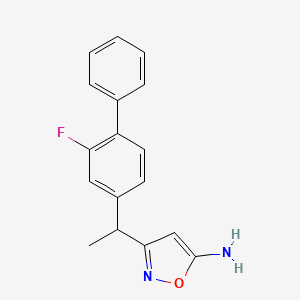

“Methyl 5-(aminomethyl)furan-2-carboxylate” is a chemical compound with the molecular formula C7H9NO3. It is a solid substance . It is also known as “methyl 5-(aminomethyl)-2-furoate hydrochloride” and has a molecular weight of 191.61 .

Synthesis Analysis

The synthesis of “Methyl 5-(aminomethyl)furan-2-carboxylate” can be achieved through various methods. One such method involves the reductive amination of 5-formyl-2-furancarboxylic acid (FFCA) to produce 5-(Aminomethyl)furan-2-carboxylate (AMFCA), a potential monomer for the production of biobased aromatic or semi-aromatic polyamides . Another approach involves an amination–oxidation–amination–reduction (AOAR) strategy for the synthesis of 2,5-bis(N-methyl-aminomethyl)furan (BMAF) from 5-hydroxymethylfurfural (HMF) via the intermediate 2,5-bis(N-methyl-iminomethyl)furan (BMIF) .Molecular Structure Analysis

The molecular structure of “Methyl 5-(aminomethyl)furan-2-carboxylate” can be represented by the InChI code: 1S/C7H9NO3.ClH/c1-10-7(9)6-3-2-5(4-8)11-6;/h2-3H,4,8H2,1H3;1H . This indicates that the molecule consists of a furan ring with a methyl group and an aminomethyl group attached to it.Chemical Reactions Analysis

“Methyl 5-(aminomethyl)furan-2-carboxylate” can undergo various chemical reactions. For instance, biomass-derived 5-formyl-2-furan carboxylic acid (FFCA) can be converted to AMFCA via reductive amination . Another example is the conversion of HMF to BMIF which underwent the fast amination of HMF to 5-(methyl-iminomethyl)furfuryl alcohol (MIFA), the subsequent rate-limiting oxidation of MIFA to 5-(methyl-iminomethyl)furfural (MIFF) and the final fast amination of MIFF to BMIF .Physical And Chemical Properties Analysis

“Methyl 5-(aminomethyl)furan-2-carboxylate” is a solid substance . It has a molecular weight of 191.61 . More detailed physical and chemical properties are not available in the retrieved resources.科学研究应用

合成和生物活性

5-(羟甲基)-2-呋喃甲酸甲酯及其衍生物(包括与 5-(氨甲基)呋喃-2-甲酸甲酯相关的衍生物)已被合成并测试了生物活性。其中一种衍生物对癌细胞系表现出显着的细胞毒性,并对革兰氏阳性和革兰氏阴性细菌具有抗菌活性 (Phutdhawong 等人,2019)。

蜂蜜分析中的分析化学

在分析化学领域,5-(氨甲基)呋喃-2-甲酸甲酯的衍生物,例如羟甲基糠醛,已用于蜂蜜的高效液相色谱分析。该方法可以精确测定蜂蜜样品中的各种化合物 (Nozal 等人,2001)。

有机配体的光谱研究

含有呋喃环的有机配体,类似于 5-(氨甲基)呋喃-2-甲酸甲酯,已对其合成、表征和螯合性质进行了研究。这些研究包括对它们对不同类型的人类致病细菌的抗菌活性的分析 (Patel,2020)。

抗分枝杆菌剂

呋喃-2-羧酸在结构上与 5-(氨甲基)呋喃-2-甲酸甲酯相关,已被确定为潜在的抗分枝杆菌剂。这些化合物的结构分析和合成提供了对其潜在治疗应用的见解 (Mori 等人,2022)。

用于羧酸根识别的合成受体

5-(氨甲基)-2-呋喃甲酸的环状三聚体是一种密切相关的化合物,已被开发为羧酸根结合的合成受体,表明在分子识别和传感器技术中的潜在应用 (Chakraborty 等人,2002)。

分子内环化

5-氨甲基-4-(1,2,3-噻二唑-4-基)呋喃-2-甲酸乙酯的分子内环化(另一种结构相关的化合物)已得到研究,提供了对这类化合物的合成途径和化学性质的见解 (Remizov 等人,2019)。

安全和危害

While specific safety and hazard information for “Methyl 5-(aminomethyl)furan-2-carboxylate” is not available, general safety measures for handling similar chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用机制

Target of Action

Methyl 5-(aminomethyl)furan-2-carboxylate (AMFCA) is a potential monomer for the production of biobased aromatic or semi-aromatic polyamides . The primary targets of this compound are the molecules involved in the formation of these polyamides.

Mode of Action

The mode of action of AMFCA involves its conversion from biomass-derived 5-formyl-2-furan carboxylic acid (FFCA) via reductive amination . This process involves the use of a heterogeneous catalyst, such as cobalt phosphide nanorod (Co2P), which contains coordinatively unsaturated Co–Co active sites .

Biochemical Pathways

The biochemical pathway involved in the action of AMFCA is the reductive amination of FFCA. This process involves the conversion of FFCA to AMFCA through primary and secondary imine intermediates . The pathway is facilitated by the Co2P catalyst, which is highly active and air-stable .

Pharmacokinetics

The conversion process from ffca to amfca is known to occur under mild reaction conditions, suggesting that the compound may have good stability and bioavailability .

Result of Action

The result of the action of AMFCA is the production of biobased aromatic or semi-aromatic polyamides . These polyamides can be used in various applications, including the production of bioplastics and other biobased materials.

Action Environment

The action of AMFCA is influenced by several environmental factors. For instance, the reductive amination process is found to be more efficient in a methanol-water mixture compared to water alone . Additionally, the use of NH4OAc as a green amination reagent has been shown to suppress the formation of byproducts .

属性

IUPAC Name |

methyl 5-(aminomethyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZRHZUUJMJRJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579683 | |

| Record name | Methyl 5-(aminomethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(aminomethyl)furan-2-carboxylate | |

CAS RN |

73751-06-1 | |

| Record name | Methyl 5-(aminomethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester](/img/structure/B1369258.png)